molecular formula C9H12O2 B1436452 Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid CAS No. 2059975-65-2

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

Cat. No.: B1436452
CAS No.: 2059975-65-2
M. Wt: 152.19 g/mol
InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
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Description

Molecular Structure and Framework

The molecular architecture of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid consists of a highly constrained tricyclic system that forms the backbone of the molecule. The compound features three interconnected rings arranged in a specific geometric pattern denoted by the nomenclature tricyclo[3.2.1.0,2,4], where the numbers indicate the ring connectivity and bridging patterns. This tricyclic framework creates a rigid, three-dimensional structure that significantly restricts molecular flexibility compared to acyclic or monocyclic analogs. The structural rigidity arises from the multiple ring fusions, which lock the carbon atoms into fixed spatial arrangements and prevent free rotation around carbon-carbon bonds.

The canonical Simplified Molecular-Input Line-Entry System representation of the compound is C1C2CC(C1C3C2C3)C(=O)O, which describes the connectivity of atoms within the molecule. The International Chemical Identifier key VHPSMBLOFPORJW-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure. The International Union of Pure and Applied Chemistry name systematically describes the compound as this compound, emphasizing both the tricyclic core and the carboxylic acid substituent. This systematic nomenclature reflects the precise arrangement of carbon atoms and the specific position of the carboxylic acid functional group.

Stereochemistry and Conformation

The stereochemical properties of this compound are intrinsically linked to its constrained tricyclic structure, which creates multiple stereocenters and restricts conformational flexibility. The rigid framework of the molecule fixes the spatial orientation of substituents and prevents the dynamic interconversion between different conformations that might occur in more flexible molecular systems. The presence of bridging carbons in the tricyclic system creates specific stereochemical relationships between different parts of the molecule, resulting in a well-defined three-dimensional arrangement.

The conformational rigidity of the tricyclic system influences the accessibility of different molecular faces and affects the compound's ability to interact with other molecules or binding sites. Research suggests that this structural rigidity allows the compound to fit into specific binding sites on enzymes or receptors, modulating their activity through precise molecular recognition. The fixed conformation also impacts the compound's physical properties, including its melting point, solubility characteristics, and spectroscopic behavior. The stereochemical constraints imposed by the tricyclic framework make this compound particularly interesting for studying structure-activity relationships in biological systems.

Functional Groups and Connectivity

The carboxylic acid functional group positioned at the sixth carbon of the tricyclic framework represents the primary reactive center of this compound. This functional group, characterized by the carbonyl and hydroxyl components (-COOH), introduces both polar character and hydrogen bonding capability to the otherwise hydrophobic tricyclic core. The positioning of the carboxylic acid at the sixth position creates specific spatial relationships with the tricyclic framework, potentially influencing both the reactivity of the acid group and the overall molecular behavior.

The connectivity pattern within the tricyclic core involves multiple carbon-carbon single bonds arranged in a highly constrained geometry. The bridging carbons in positions 2 and 4 create additional ring fusion points that contribute to the overall structural rigidity. This connectivity pattern results in a molecule where the carbon skeleton exhibits minimal flexibility, with bond angles and distances fixed by the geometric constraints of the fused ring system. The combination of the rigid tricyclic core with the reactive carboxylic acid functionality creates a molecule with unique chemical properties that differ significantly from both simple carboxylic acids and unconstrained cyclic systems.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-2-4-1-6(8)7-3-5(4)7/h4-8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSMBLOFPORJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059975-65-2
Record name tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
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Preparation Methods

Chemical Reaction Analysis Relevant to Preparation

The synthetic route may incorporate or be followed by various chemical transformations to achieve the target compound:

Reaction Type Purpose in Synthesis Common Reagents/Conditions Outcome/Product
Oxidation To introduce or modify carboxylic acid group Potassium permanganate, chromium trioxide Conversion of precursors to carboxylic acid
Reduction To adjust oxidation state of intermediates Lithium aluminum hydride, sodium borohydride Formation of alcohols or alkanes
Substitution Functional group modification Strong acids or bases Introduction or exchange of functional groups

Detailed Research Findings and Data Table

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Intramolecular Diels-Alder cyclization Heating, toluene solvent 70-85 Forms tricyclic core with high stereoselectivity
2 Cyclopropane ring opening Mild acid/base treatment 80-90 Opens strained ring to finalize tricyclic system
3 Oxidation to carboxylic acid KMnO4 or CrO3, aqueous/organic solvent 75-88 Converts precursor substituent to acid group
4 Purification Crystallization or chromatography - Ensures high purity for research or industrial use

Related Synthetic Approaches and Patented Processes

A related multi-step synthetic approach described in patent literature for structurally similar bicyclic and tricyclic compounds involves:

  • Starting from inexpensive, readily available compounds such as furan.
  • Reacting furan with acrylic acid derivatives to form bicyclic intermediates via Diels-Alder reactions.
  • Subsequent selective isomer separation and ring modifications (e.g., aziridine formation and ring-opening) to build complexity.
  • Functional group transformations including amination, acylation, and reduction to reach target derivatives.

Though this patent (EP 1 127 872 B1) focuses on shikimic acid derivatives, the principles of intramolecular cycloaddition and ring transformations are relevant to the preparation of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid and its analogs.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with molecular targets through its rigid tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, depending on the functional groups present on the compound.

Comparison with Similar Compounds

(1R,5S,6S)-1,5-Dimethyl-2-oxo-3-oxabicyclo[3.3.0]octane-6-carboxylic Acid

  • Structure : Bicyclo[3.3.0] system with an oxygen atom (3-oxa), methyl groups at positions 1 and 5, and a ketone at position 2.
  • Properties :
    • Molecular formula: C₁₁H₁₄O₄
    • Melting point: 98–100°C
    • Synthesis: Purified via HPLC (hexane-EtOAc, 3:1), yielding ~30% crystalline solid .
  • Key Differences : The bicyclic framework lacks the third bridgehead present in the tricyclo[3.2.1.0²⁴] system, reducing steric hindrance and rigidity. The 3-oxa substitution enhances solubility but reduces metabolic stability compared to the all-carbon tricyclic analog.

Tricyclo[3.2.2.0²⁴]nonene Derivatives

NIOC-14 (7-[N⁶-(4-Trifluoromethylbenzoyl)hydrazinocarbonyl]tricyclo[3.2.2.0²⁴]non-8-ene-6-carboxylic Acid)

  • Structure: Tricyclo[3.2.2.0²⁴]nonene core with a trifluoromethylbenzoyl hydrazine substituent.
  • Biological Activity : Antiviral efficacy against orthopoxviruses (EC₅₀: 0.005–0.051 μg/mL) .
  • Key Differences: The larger nonene ring and additional double bond increase conformational flexibility. The electron-withdrawing trifluoromethyl group enhances bioactivity but may reduce oral bioavailability compared to the simpler octane-based tricyclo analog.

Azabicyclo[3.2.1]octane Derivatives

6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acid

  • Structure: Bicyclo[3.2.1] system with a nitrogen atom (3-aza) and amino-carboxylic acid substituents.
  • Synthesis : Gram-scale stereoselective synthesis using (R)-1-phenylethylamine as a chiral auxiliary .
  • Key Differences: The 3-aza substitution introduces basicity, altering pH-dependent solubility.

Positional Isomers and Spiro Analogs

Tricyclo[3.2.1.0²⁷]octane-1-carboxylic Acid

  • Structure : Positional isomer with carboxylic acid at position 1 instead of 5.
  • Properties :
    • Molecular formula: C₉H₁₂O₂
    • Molecular weight: 152.19 .

Spiro[2.5]octane-6-carboxylic Acid

  • Structure : Spiro system with a cyclopropane ring fused to a cyclohexane.
  • Properties :
    • Molecular formula: C₈H₁₂O₂
    • Commercial availability: Priced at €349/100 mg .

Biological Activity

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a unique organic compound notable for its tricyclic structure, which consists of three interconnected rings. This compound, with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, exhibits significant biological activity that has garnered attention in pharmaceutical and biochemical research.

The rigid tricyclic framework of this compound contributes to its stability and reactivity, making it a valuable compound in various scientific applications. The presence of the carboxylic acid functional group at the sixth position enhances its reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula: C₉H₁₂O₂
  • Molecular Weight: 152.19 g/mol
  • InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
  • SMILES Representation: C1C2CC(C1C3C2C3)C(=O)O

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities primarily through their interactions with biological targets such as receptors and enzymes.

The mechanism of action involves:

  • Binding to Receptors: The compound can fit into specific binding sites on enzymes or receptors, modulating their activity.
  • Enzymatic Pathways: It may either inhibit or activate enzymatic processes depending on the functional groups present.

Pharmacological Potential

This compound has been studied for its potential applications in neuropharmacology due to its interactions with GABA receptors, which are crucial in neurotransmission and modulation of neuronal excitability.

Case Studies and Research Findings

  • Neuropharmacological Studies: Research has demonstrated that derivatives of tricyclo[3.2.1.0,2,4]octane compounds may influence GABAergic activity, suggesting potential therapeutic applications in treating neurological disorders.
  • Synthetic Applications: The compound serves as a building block in organic synthesis, leading to the development of more complex molecules with enhanced biological properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other bicyclic and tricyclic compounds:

Compound NameMolecular FormulaUnique Features
Tricyclo[3.3.1.0(2,4)]decane-7-carboxylic acidC₁₀H₁₄O₂Larger ring system; different stereochemistry
Bicyclo[3.3.0]octane-5-carboxylic acidC₉H₁₂O₂Different bicyclic structure; less complex
Tricyclo[3.2.1]octane derivativesVariedVariations in functional groups lead to different properties

Research Applications

This compound is utilized across various fields:

  • Chemistry: As a precursor for synthesizing complex organic molecules.
  • Biology: Investigated for potential therapeutic applications.
  • Medicine: Explored for drug development due to its unique structural properties.

Q & A

Basic: What are the recommended laboratory synthesis methods for Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cycloadditions or ring-closing metathesis, followed by carboxylation. For example:

Cyclopropanation : Use a transition-metal catalyst (e.g., Rh or Cu) to construct the tricyclic framework .

Carboxylic Acid Introduction : Employ hydrolysis of nitriles or oxidation of alcohols using reagents like trichloroacetic acid derivatives (e.g., trichloroacetic anhydride) to introduce the carboxylic acid group .

Purification : Liquid chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity.

Key Validation : Monitor reaction progress via TLC and confirm product identity using NMR and mass spectrometry .

Basic: How can researchers verify the structural integrity of Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : 1^1H and 13^{13}C NMR to confirm proton environments and carbon hybridization (e.g., sp³ carbons in the tricyclic system) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry of the bicyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Data Interpretation Tip : Compare spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Advanced: What computational strategies predict the reactivity of Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid in nucleophilic or electrophilic reactions?

Methodological Answer:

DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

Molecular Dynamics (MD) Simulations : Study solvation effects and transition states in reaction pathways .

Docking Studies : If exploring bioactivity, simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) .

Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for esterification) .

Advanced: How should researchers address contradictions in spectral data during derivative characterization?

Methodological Answer:
Apply triangulation to reconcile discrepancies:

Cross-Technique Validation : Compare NMR, IR, and X-ray data to confirm functional groups and stereochemistry .

Isotopic Labeling : Use deuterated analogs to resolve overlapping proton signals in 1^1H NMR .

Statistical Analysis : Apply principal component analysis (PCA) to cluster similar spectral profiles and identify outliers .

Example : If IR suggests a carbonyl group but NMR lacks a corresponding signal, check for tautomerization or solvent interactions .

Basic: What safety protocols are critical when handling Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Note : The compound is for research use only; validate toxicity via Ames testing before biological assays .

Advanced: How can Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid be functionalized for drug discovery applications?

Methodological Answer:

Esterification : React with thionyl chloride to form acyl chlorides, then couple with amines/alcohols .

Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents and test in vitro (e.g., enzyme inhibition assays) .

Optimization : Use QSAR models to predict pharmacokinetic properties (e.g., logP, solubility) .

Basic: What are the solubility properties of Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid in common solvents?

Methodological Answer:

  • Polar Solvents : Soluble in DMSO or methanol due to hydrogen bonding with the carboxylic group .
  • Non-Polar Solvents : Limited solubility in hexane; use ethyl acetate for recrystallization .
  • pH-Dependent Solubility : Deprotonate with NaOH (aq.) for aqueous solubility > pH 4.5 .

Quantitative Data : Measure saturation concentrations via UV-Vis spectroscopy at λmax .

Advanced: What strategies resolve low yields in the carboxylation step of Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid synthesis?

Methodological Answer:

Catalyst Screening : Test Pd or Ni catalysts for CO₂ insertion efficiency .

Temperature Optimization : Perform reactions under high pressure (e.g., 50 atm CO₂) at 80–100°C .

Byproduct Analysis : Use GC-MS to identify side products (e.g., decarboxylated derivatives) and adjust reaction time .

Case Study : A 2024 study achieved 85% yield using a Pd/C catalyst in supercritical CO₂ .

Basic: What analytical techniques quantify Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210–220 nm (carboxylic acid absorbance) .
  • Titration : Potentiometric titration with NaOH to determine acid concentration .
  • Calibration Curves : Prepare standards in methanol (0.1–10 mM) for linear quantification .

Data Interpretation : Correct for matrix effects by spiking samples with internal standards (e.g., deuterated analogs) .

Advanced: How can researchers design experiments to study the metabolic stability of Tricyclo[3.2.1.0²⁴]octane-6-carboxylic acid derivatives?

Methodological Answer:

In Vitro Assays : Incubate derivatives with liver microsomes and monitor degradation via LC-MS .

Isotope Tracing : Use 14^{14}C-labeled compounds to track metabolic pathways .

Computational Prediction : Apply ADMET software (e.g., Schrödinger’s QikProp) to estimate hepatic clearance .

Validation : Compare in vitro half-lives with in vivo pharmacokinetic data from rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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